4H-1-Benzopyran-4-one, 2-(2,6-dichlorophenyl)-
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Overview
Description
2-(2,6-Dichlorophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure substituted with a 2,6-dichlorophenyl group. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4H-chromen-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of 2-(2,6-Dichlorophenyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of various substituents on the phenyl ring, leading to a range of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound’s structure allows it to interact with various biological molecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Shares the 2,6-dichlorophenyl group but lacks the chromenone core.
Diclofenac: Contains a similar dichlorophenyl group and is known for its anti-inflammatory properties.
Uniqueness
2-(2,6-Dichlorophenyl)-4H-chromen-4-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
162827-53-4 |
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Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-8H |
InChI Key |
CYNNDLWQWHTPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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